Enhanced Photoreactivity vs. Simple Nitrophenyl Analogs
The 4,5-dimethoxy-2-nitrophenyl (DMNP) group is a well-characterized photolabile caging moiety with defined photochemical parameters. In the context of DMNPE-caged ATP (Adenosine 5'-Triphosphate, P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester), flash photolysis with UV illumination at 355 nm results in rapid and highly localized release of the free nucleotide [1]. This wavelength specificity (355 nm) is a direct consequence of the 4,5-dimethoxy substitution pattern, which red-shifts the absorption maximum relative to unsubstituted 2-nitrobenzyl caging groups (typically cleaved at shorter wavelengths, ~250-300 nm) [2]. The presence of the electron-donating methoxy groups enhances the molar absorptivity at near-UV wavelengths, improving photolysis efficiency while reducing the competing side-reactions observed with simpler 2-nitrobenzyl systems [2].
| Evidence Dimension | Photolysis wavelength (λ_max for caged compound cleavage) |
|---|---|
| Target Compound Data | 355 nm (DMNPE-caged ATP bearing identical 4,5-dimethoxy-2-nitrophenyl caging group) |
| Comparator Or Baseline | Unsubstituted 2-nitrobenzyl caging group: 250-300 nm (typical range for ortho-nitrobenzyl photolysis) |
| Quantified Difference | Approximately +55 nm to +105 nm bathochromic shift |
| Conditions | UV flash photolysis; aqueous/organic solvent systems |
Why This Matters
For procurement in photopharmacology or caged compound synthesis, the 355 nm compatibility enables use with standard frequency-tripled Nd:YAG laser setups while reducing phototoxic damage to biological samples compared to shorter-wavelength (≤300 nm) alternatives.
- [1] Invitrogen. DMNPE-caged ATP (Adenosine 5'-Triphosphate, P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt). Fisher Scientific. View Source
- [2] Klán P, Šolomek T, Bochet CG, et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013;113(1):119-191. View Source
